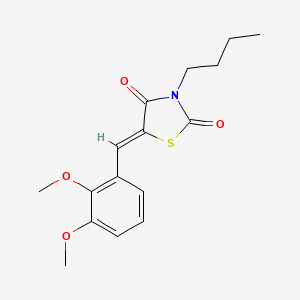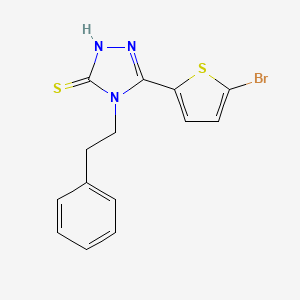
bis(4-chlorophenyl) (4-chlorophenyl)amidophosphate
Übersicht
Beschreibung
Bis(4-chlorophenyl) (4-chlorophenyl)amidophosphate, commonly known as Clorprenaline, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It was first synthesized in the 1960s and has since been used in various scientific research studies. Clorprenaline is a potent bronchodilator and is commonly used in the treatment of asthma and other respiratory disorders.
Wirkmechanismus
Clorprenaline acts as a beta-adrenergic agonist and binds to beta-adrenergic receptors in the airway smooth muscle cells. This binding activates the adenylate cyclase enzyme, which leads to the production of cyclic adenosine monophosphate (cAMP). cAMP activates protein kinase A, which in turn leads to the phosphorylation of myosin light chain kinase. This phosphorylation leads to the relaxation of the airway smooth muscle cells, resulting in bronchodilation.
Biochemical and Physiological Effects:
Clorprenaline has been shown to have potent bronchodilator properties and is commonly used in the treatment of asthma and other respiratory disorders. It has also been shown to have positive inotropic and chronotropic effects on the heart, leading to increased cardiac output. Additionally, Clorprenaline has been shown to have anti-inflammatory properties and can reduce the release of inflammatory mediators in the airways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Clorprenaline in lab experiments is its potent bronchodilator properties. This makes it an ideal compound for investigating the role of beta-adrenergic receptors in the regulation of airway smooth muscle tone. Additionally, Clorprenaline has been shown to have positive inotropic and chronotropic effects on the heart, making it an ideal compound for investigating the role of beta-adrenergic receptors in the regulation of cardiac function. However, one of the limitations of using Clorprenaline in lab experiments is its potential to cause tachycardia and other cardiac side effects.
Zukünftige Richtungen
For the use of Clorprenaline in scientific research include investigating its use in different disease states and in combination with other compounds.
Wissenschaftliche Forschungsanwendungen
Clorprenaline has been widely used in scientific research studies due to its potent bronchodilator properties. It has been used in the investigation of the role of beta-adrenergic receptors in the regulation of airway smooth muscle tone. Clorprenaline has also been used in the study of the effect of beta-adrenergic agonists on the release of inflammatory mediators in the airways. Additionally, Clorprenaline has been used in the investigation of the role of beta-adrenergic receptors in the regulation of cardiac function.
Eigenschaften
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3NO3P/c19-13-1-7-16(8-2-13)22-26(23,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBLAYHZAWLHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)


![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)
![5-(4-fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877145.png)
![methyl {4-[(4-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B4877148.png)
![allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4877149.png)
![5-[(2-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4877152.png)